Verbenalin is a naturally occurring iridoid glucoside found predominantly in plants belonging to the Verbenaceae family, such as Verbena officinalis (common vervain) and Cornus officinalis (Japanese cornel dogwood). [, , , , , , ] It is a secondary metabolite that plays a crucial role in various biological activities and has been the focus of extensive scientific research due to its potential therapeutic applications. [, , , , , , , , , , , , , , , , , , , , , , , , ]
While Verbenalin is naturally occurring, its synthesis has been the subject of scientific investigation. A study exploring the biosynthesis of methylcyclopentane monoterpenoids investigated the biosynthetic pathway of Verbenalin in Verbena officinalis using radiolabelled precursors. [] The incorporation of labelled acetate (acetate-1-14C and acetate-2-14C), mevalonate (mevalonate-2-14C), and geraniol (geraniol-1-14C) provided insights into the metabolic pathways leading to the formation of Verbenalin. [] Another study provided a deeper understanding of Verbenalin biosynthesis by demonstrating the intermediacy of 7-Desoxyloganic Acid and Loganin in its formation within Verbena officinalis. [] These studies provide a foundation for understanding the natural synthesis of Verbenalin within plants, paving the way for potential future applications in metabolic engineering and synthetic biology for its sustainable production.
Verbenalin possesses a complex molecular structure characteristic of iridoid glucosides. Its structure has been confirmed through various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). [] The iridoid ring system, a bicyclic structure with a cyclopentanopyran skeleton, is a defining feature of Verbenalin. [, ] A key structural element is the glucose moiety attached to the iridoid ring, contributing to its water solubility and biological activity. [, , ] The precise stereochemistry of Verbenalin, including the absolute configuration of its chiral centers, has also been meticulously elucidated. [] This detailed understanding of its molecular structure is crucial for comprehending its interactions with biological targets and for developing structure-activity relationships, which are essential for designing and optimizing Verbenalin-based therapeutic agents.
The precise mechanisms of action of Verbenalin are still under investigation, but studies have shed light on several key pathways. Its anti-inflammatory effects have been demonstrated in various experimental models, such as carrageenan-induced paw edema in rodents. [, ] These effects are likely mediated by modulating inflammatory signaling pathways, including the inhibition of pro-inflammatory cytokine production. [, , ] Verbenalin has also been shown to enhance the activity of natural killer (NK) cells, a crucial component of the innate immune system, suggesting its potential role in boosting immune responses against viral infections. [, ] Additionally, research has explored the neuroprotective effects of Verbenalin, particularly in the context of Alzheimer's disease. Studies indicate that Verbenalin can reduce the generation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease pathology, both in cellular and animal models. [, ] This effect may be attributed to its ability to modulate the processing of amyloid precursor protein (APP) and its influence on brain-derived neurotrophic factor (BDNF) expression. [, ]
Verbenalin is a white crystalline solid with a bitter taste. [] It exhibits good solubility in water and polar organic solvents such as methanol and ethanol. [, , ] Its absorption in the rat intestine is a first-order kinetics process with a passive diffusion absorption mechanism, indicating its efficient absorption in the gastrointestinal tract. [] Verbenalin's protein binding rate in rat plasma, human plasma, and bovine serum albumin is relatively low, suggesting its availability for interaction with biological targets. [] These physical and chemical properties are essential for understanding its behavior in biological systems and for developing formulations for its potential therapeutic applications.
a) Anti-inflammatory Agent: Verbenalin has demonstrated significant anti-inflammatory effects in various experimental models. [, ] Studies have shown its ability to alleviate inflammation in lipopolysaccharide-induced acute lung injury in mice, highlighting its potential for treating respiratory infections. []
b) Immune System Modulator: Research has indicated that Verbenalin can enhance the killing efficiency of natural killer (NK) cells, which are critical for eliminating pathogen-infected cells. [, ] This property suggests its potential as a therapeutic agent for boosting immune responses, particularly against viral infections.
c) Potential Therapeutic Agent for Alzheimer's Disease: Verbenalin has shown promising results in preclinical studies focusing on Alzheimer's disease. [, ] Its ability to reduce amyloid-beta (Aβ) peptide generation and restore brain-derived neurotrophic factor (BDNF) expression in the hippocampus suggests its potential to ameliorate the pathological hallmarks of the disease. [, ]
d) Hepatoprotective Agent: Studies in rodents have demonstrated the hepatoprotective activity of Verbenalin, offering protection against experimental liver damage. [] These findings suggest its potential therapeutic use in addressing liver diseases.
e) Antiparasitic Agent: Verbenalin has exhibited significant antiparasitic activity against Babesia gibsoni, a parasite that causes canine babesiosis. [] This finding highlights its potential for developing novel treatments for parasitic infections.
f) Sleep-Promoting Agent: Research has indicated that Verbenalin possesses sleep-promoting activity. [] It has been shown to increase the total time of non-rapid eye movement sleep in rats, suggesting its potential application in addressing sleep disorders.
a) Elucidating Detailed Mechanisms of Action: Further research is needed to fully understand the precise molecular mechanisms underlying Verbenalin's biological activities, including its anti-inflammatory, immunomodulatory, neuroprotective, and hepatoprotective effects. [, , , , , , ]
b) Exploring Therapeutic Potential in Human Clinical Trials: While preclinical studies have demonstrated Verbenalin's potential for various therapeutic applications, human clinical trials are necessary to validate its efficacy and safety in humans. [, , , , , , ]
c) Developing Novel Verbenalin-Based Therapeutics: Investigating structure-activity relationships can guide the development of novel Verbenalin derivatives with enhanced potency, selectivity, and pharmacokinetic properties for specific therapeutic applications. []
d) Sustainable Production Strategies: Exploring and optimizing sustainable production strategies, such as metabolic engineering in microorganisms or plant cell cultures, is crucial to meet potential future demands for Verbenalin as a therapeutic agent. [, ]
e) Investigating Synergistic Effects: Research exploring potential synergistic effects of Verbenalin with other bioactive compounds could lead to the development of multi-component therapies with enhanced efficacy. [, ]
Verbenalin (C₁₇H₂₄O₁₀), also designated verbenalol β-D-glucopyranoside or cornin, is an iridoid glucoside characterized by a cyclopentane-[c]-pyran skeleton fused to a D-glucose unit. Its core structure features a methyl ester group at C4, a tertiary hydroxyl group at C1, and an exocyclic double bond between C3 and C4 [2] [4]. The molecule contains four chiral centers (C1, C4a, C7, C7a), conferring significant stereochemical complexity. Absolute configuration is established as (1S,4aS,7S,7aR) through X-ray crystallography and electronic circular dichroism (ECD) studies [4] [8]. Nuclear Magnetic Resonance (NMR) spectroscopy reveals key structural features: the anomeric proton of glucose resonates at δ 4.45 ppm (d, J=8.0 Hz), confirming β-glycosidic linkage. Characteristic signals include the C10 methyl group (δₕ 1.25 ppm, d, J=7.0 Hz; δc 19.2 ppm), the C11 methyl ester (δₕ 3.83 ppm, s; δc 52.9 ppm), and olefinic protons indicative of the Δ³,⁴ bond [2] [8].
Position | δ1H (ppm, J in Hz) | δ13C (ppm) | Group Type |
---|---|---|---|
1 | 5.60 (br s) | 97.0 | CH |
3 | 7.63 (s) | 160.7 | CH |
4 | - | 109.0 | C |
6 | - | 103.8 | C (carbonyl) |
10 | 1.17 (d, 6.1) | 21.1 | CH₃ |
11 | - | 168.1 | C=O (ester) |
OCH₃ | 3.51 (s) | 52.0 | CH₃ |
1' (Glc) | 4.82 (d, 7.9) | 100.8 | CH (anomeric) |
The stereochemistry critically influences biological activity. The S-configuration at C1 governs the spatial orientation of the glucoside moiety, facilitating interactions with biological targets like adenosine receptors. The trans-fusion of the cyclopentane and dihydropyran rings creates a rigid bowl-shaped conformation, optimizing binding pockets in enzymes or receptors [4] [7].
Verbenalin is biosynthesized in aerial tissues of Verbena officinalis via the plastidial methylerythritol phosphate (MEP) pathway. Geraniol serves as the primary monoterpene precursor. The pathway involves enzymatic oxidation, cyclization, and glycosylation steps [1] [3] [5]:
Tracer studies using [2-¹⁴C]-mevalonic acid confirm efficient incorporation into verbenalin, with C9 and C10 atoms of geraniol becoming biosynthetically equivalent during cyclization – a hallmark of iridoid biosynthesis [3] [5]. Environmental factors (light intensity, nutrient status) significantly modulate pathway flux, with verbenalin concentrations peaking during flowering stages [1].
Key enzymatic transformations define verbenalin specificity:
Transcriptomic analyses reveal coordinated upregulation of ISY, CYP76B6, IO, and VoIGT genes in glandular trichomes – the primary site of verbenalin accumulation – confirming their roles in compartmentalized biosynthesis [5] [7].
Verbenalin shares core biosynthetic origins with other iridoid glucosides but exhibits distinct structural and functional features:
Table 2: Comparative Structural and Biosynthetic Features of Key Iridoids [1] [3] [6]
Compound | Core Structure | Key Functional Groups | Biosynthetic Branch Point | Plant Source |
---|---|---|---|---|
Verbenalin | Secoiridoid (open-ring) | C11 methyl ester, Δ³,⁴ double bond | Decarboxylation of deoxyloganin | Verbena officinalis |
Loganin | Iridoid (closed-ring) | C11 methyl ester, C7-hydroxyl, closed ring | Hydroxylation at C7 of deoxyloganin | Cornus officinalis, Strychnos spp. |
Aucubin | Iridoid (closed-ring) | C11 hydroxymethyl, C1, C7, C8 diol system | Decarboxylation + reduction of deoxyloganin | Plantago major, Eucommia ulmoides |
Catalpol | Iridoid (closed-ring) | C1 aldehyde, C4, C5 epoxide | Oxidation of aucubin | Rehmannia glutinosa |
Structural Divergence: Unlike loganin's intact iridoid skeleton, verbenalin is classified as a secoiridoid due to ring cleavage between C7 and C8. This results in an open-chain methyl ester moiety (C11), distinguishing it from aucubin’s closed-ring hydroxymethyl group at C11 [6] [10]. Verbenalin’s Δ³,⁴ double bond contrasts with catalpol’s C4-C5 epoxide ring.
These structural nuances underpin functional specialization: verbenalin acts as a sleep modulator via adenosine receptor interactions [4] [7], loganin modulates JAK/STAT signaling in inflammation [10], and aucubin exhibits potent antioxidant effects via Nrf2 activation [6].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7